molecular formula C18H21N2O2P B14300251 Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate CAS No. 113009-68-0

Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate

Cat. No.: B14300251
CAS No.: 113009-68-0
M. Wt: 328.3 g/mol
InChI Key: WDWVDIHFEJYLJT-UHFFFAOYSA-N
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Description

Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate is a chemical compound that belongs to the class of phosphinates It is characterized by the presence of two aziridine rings attached to a phosphinate group Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bis[(2-phenylaziridin-1-yl)]phosphinate typically involves the reaction of ethyl phosphinate with 2-phenylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl phosphinate and 2-phenylaziridine, with the reaction often facilitated by a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted aziridines and ring-opened products.

Scientific Research Applications

Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl bis[(2-phenylaziridin-1-yl)]phosphinate involves the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as polymerization or substitution, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl phosphinate: A simpler compound without the aziridine rings.

    Phenylaziridine: Contains the aziridine ring but lacks the phosphinate group.

    Phosphine oxides: Oxidized derivatives of phosphinates.

Uniqueness

Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate is unique due to the combination of aziridine rings and a phosphinate group.

Properties

CAS No.

113009-68-0

Molecular Formula

C18H21N2O2P

Molecular Weight

328.3 g/mol

IUPAC Name

1-[ethoxy-(2-phenylaziridin-1-yl)phosphoryl]-2-phenylaziridine

InChI

InChI=1S/C18H21N2O2P/c1-2-22-23(21,19-13-17(19)15-9-5-3-6-10-15)20-14-18(20)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3

InChI Key

WDWVDIHFEJYLJT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1CC1C2=CC=CC=C2)N3CC3C4=CC=CC=C4

Origin of Product

United States

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